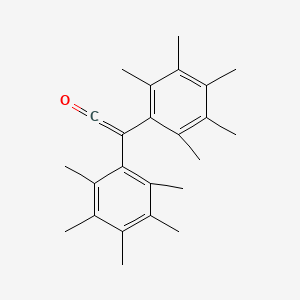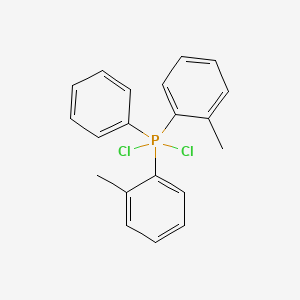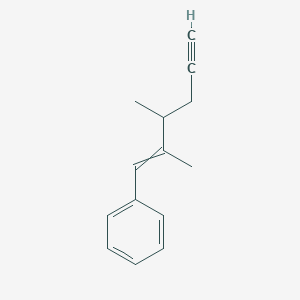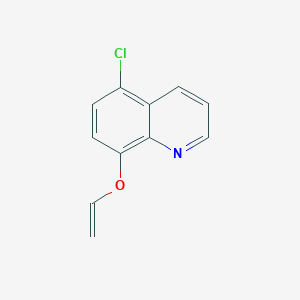
5-Chloro-8-(ethenyloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-(ethenyloxy)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(ethenyloxy)quinoline can be achieved through several methodsThe chlorination process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline. The quinoline derivative is then chlorinated and subsequently reacted with an ethenyloxy reagent to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and etherification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
化学反応の分析
Types of Reactions
5-Chloro-8-(ethenyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and ethenyloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
5-Chloro-8-(ethenyloxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Chloro-8-(ethenyloxy)quinoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to cell death in microbial and cancer cells .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.
5-Chloro-8-hydroxyquinoline: A closely related compound with similar biological activities
Uniqueness
5-Chloro-8-(ethenyloxy)quinoline is unique due to the presence of both chlorine and ethenyloxy groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
112342-77-5 |
|---|---|
分子式 |
C11H8ClNO |
分子量 |
205.64 g/mol |
IUPAC名 |
5-chloro-8-ethenoxyquinoline |
InChI |
InChI=1S/C11H8ClNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h2-7H,1H2 |
InChIキー |
UEDYPEUTBOYFHY-UHFFFAOYSA-N |
正規SMILES |
C=COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
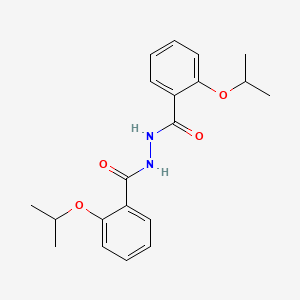

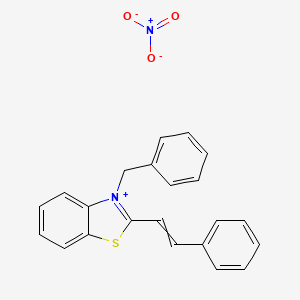
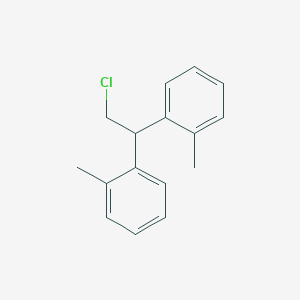
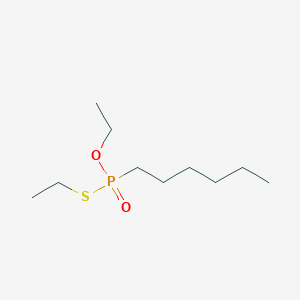
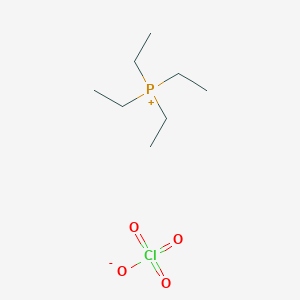

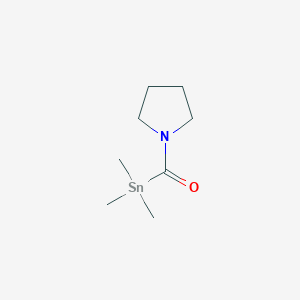

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
